molecular formula C5H11NO2S B15259072 2-Methylcyclobutane-1-sulfonamide

2-Methylcyclobutane-1-sulfonamide

Cat. No.: B15259072
M. Wt: 149.21 g/mol
InChI Key: FUEYFYJVGGDZPT-UHFFFAOYSA-N
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Description

2-Methylcyclobutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine This compound features a cyclobutane ring substituted with a methyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclobutane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclobutanol with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by treatment with ammonia or an amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process typically includes the reaction of 2-methylcyclobutanol with sulfonyl chloride in the presence of a catalyst, followed by purification steps such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclobutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylcyclobutane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group on the cyclobutane ring influences its steric and electronic properties, making it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

2-methylcyclobutane-1-sulfonamide

InChI

InChI=1S/C5H11NO2S/c1-4-2-3-5(4)9(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)

InChI Key

FUEYFYJVGGDZPT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1S(=O)(=O)N

Origin of Product

United States

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